Methyl 1-amino-1-cyclodecanecarboxylate
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Overview
Description
Methyl 1-amino-1-cyclodecanecarboxylate is a chemical compound widely used in scientific research and industry. It is a cyclic amino acid derivative with a variety of physical and chemical properties that make it useful in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-1-cyclodecanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale organic synthesis techniques, including the use of palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-amino-1-cyclodecanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
Methyl 1-amino-1-cyclodecanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of amino acid derivatives and their biological activities.
Medicine: It has potential therapeutic applications due to its unique chemical properties and biological activity.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-amino-1-cyclodecanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist in various biochemical pathways, influencing the activity of enzymes and receptors . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 1-aminocyclopropanecarboxylate
- Methyl 1-amino-1-cyclohexanecarboxylate
- Methyl 1-amino-1-cyclopentanecarboxylate
Uniqueness: Methyl 1-amino-1-cyclodecanecarboxylate is unique due to its larger ring size compared to similar compounds, which influences its chemical reactivity and biological activity. The larger ring size provides more flexibility and a different spatial arrangement, making it suitable for specific applications that smaller ring compounds cannot achieve .
Properties
IUPAC Name |
methyl 1-aminocyclodecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-15-11(14)12(13)9-7-5-3-2-4-6-8-10-12/h2-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMRAJLUAZVGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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